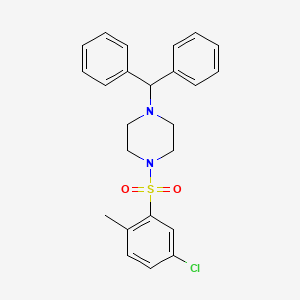

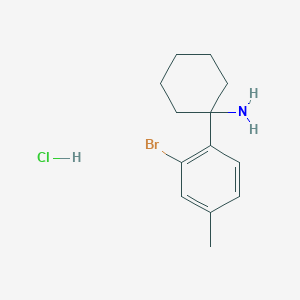

1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine is a novel compound that has been synthesized and studied for its potential applications in medicinal chemistry . It is a derivative of 1-benzhydryl-sulfonyl-piperazine .

Synthesis Analysis

The synthesis of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine involves a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides . This process is part of a broader set of methods for synthesizing piperazine derivatives, which also include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine has been confirmed by X-ray diffraction study . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine primarily involve nucleophilic substitution reactions . The piperazine ring and its derivatives are important cyclic components in the field of industry which are used as raw materials for hardening of the epoxy resins, corrosion inhibitors, insecticides, accelerators for rubber, urethane catalysts, and anti-oxidants .Wirkmechanismus

Target of Action

The primary targets of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine are MDA-MB-231 human breast cancer cells . These cells are a commonly used model for studying the progression and treatment of triple-negative breast cancer.

Mode of Action

1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine interacts with its targets by inhibiting cell proliferation . The compound’s sulfonyl group is likely involved in this interaction, as sulfonyl groups are known to form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Result of Action

The primary result of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine’s action is the inhibition of MDA-MB-231 breast cancer cell proliferation . This indicates that the compound may have potential as a therapeutic agent for breast cancer.

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential applications in medicinal chemistry, particularly given the wide range of biological activities associated with piperazine derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

Eigenschaften

IUPAC Name |

1-benzhydryl-4-(5-chloro-2-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2S/c1-19-12-13-22(25)18-23(19)30(28,29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGFVSCKSJTPNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

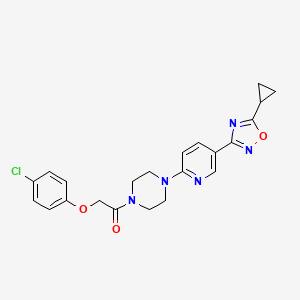

![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B2903794.png)

![N-(3-methoxypropyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2903796.png)

![4-[4-oxo-2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2903798.png)

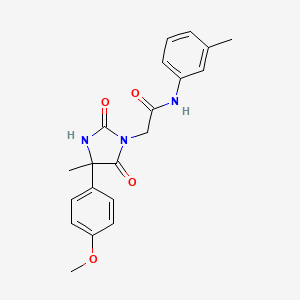

![7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one](/img/structure/B2903803.png)

![2-(2,3-dihydro-1H-inden-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2903808.png)

![5-(4-Methoxypyrimidin-2-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2903812.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2903814.png)